molecular formula C17H17BrO B580522 4-Bromo-4'-(cyclopentyloxy)biphenyl CAS No. 1352318-50-3

4-Bromo-4'-(cyclopentyloxy)biphenyl

Cat. No.: B580522
CAS No.: 1352318-50-3
M. Wt: 317.226
InChI Key: RENFKMUZOLKPSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the following steps :

    Bromination of Biphenyl: Biphenyl is dissolved in dichloroethane, and liquid bromine is added. Chlorine gas is introduced to facilitate the reaction, which is monitored using gas chromatography. The reaction mixture is then heated and stirred for several hours.

    Cyclopentyloxy Group Introduction: The brominated biphenyl is reacted with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-Bromo-4’-(cyclopentyloxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(cyclopentyloxy)biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 4-amino-4’-(cyclopentyloxy)biphenyl or 4-thio-4’-(cyclopentyloxy)biphenyl.

    Oxidation: Formation of 4-bromo-4’-(cyclopentyloxy)quinone.

    Reduction: Formation of 4-bromo-4’-(cyclopentyloxy)biphenyl derivatives.

Scientific Research Applications

4-Bromo-4’-(cyclopentyloxy)biphenyl has diverse applications in scientific research :

    Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

    Biology: Studied for its effects on NMDA receptors, which are involved in synaptic plasticity and memory formation.

    Medicine: Potential therapeutic applications in neurodegenerative diseases and psychiatric disorders due to its NMDA receptor antagonistic properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 4-Bromo-4’-(cyclopentyloxy)biphenyl involves its antagonistic activity on the NMDA receptor. The compound binds to the receptor and inhibits its activity, thereby modulating synaptic plasticity and memory formation. This interaction affects various molecular pathways, including calcium influx and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-(methoxy)biphenyl: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    4-Bromo-4’-(ethoxy)biphenyl: Contains an ethoxy group instead of a cyclopentyloxy group.

    4-Bromo-4’-(propoxy)biphenyl: Features a propoxy group in place of the cyclopentyloxy group.

Uniqueness

4-Bromo-4’-(cyclopentyloxy)biphenyl is unique due to its specific cyclopentyloxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-bromo-4-(4-cyclopentyloxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c18-15-9-5-13(6-10-15)14-7-11-17(12-8-14)19-16-3-1-2-4-16/h5-12,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENFKMUZOLKPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718414
Record name 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-50-3
Record name 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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